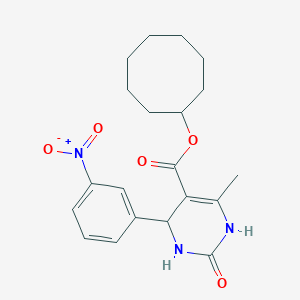![molecular formula C26H22N2O7S3 B412803 DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B412803.png)
DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, nitrobenzoyl group, and dithiole-dicarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.
Formation of the Dithiole-Dicarboxylate Moiety: The dithiole-dicarboxylate moiety can be synthesized through a series of reactions involving the formation of dithiocarboxylic acid derivatives, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and nitrobenzoyl groups, leading to the formation of sulfoxides and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.
Dimethyl 2-(1-{4-aminobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and thioxo groups provides unique reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C26H22N2O7S3 |
|---|---|
Poids moléculaire |
570.7g/mol |
Nom IUPAC |
dimethyl 2-[2,2,6-trimethyl-1-(4-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22N2O7S3/c1-13-6-11-17-16(12-13)18(25-37-19(23(30)34-4)20(38-25)24(31)35-5)21(36)26(2,3)27(17)22(29)14-7-9-15(10-8-14)28(32)33/h6-12H,1-5H3 |
Clé InChI |
SPLDQIXYRBUSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)methyl]-4-chloro-N-(4-iodophenyl)benzamide](/img/structure/B412721.png)
![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-iodophenyl)benzamide](/img/structure/B412723.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(phenyloxy)acetamide](/img/structure/B412724.png)










